6,6'-Biquinoline
CAS No.: 612-79-3
Cat. No.: VC1976917
Molecular Formula: C18H12N2
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 612-79-3 |
---|---|
Molecular Formula | C18H12N2 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 6-quinolin-6-ylquinoline |
Standard InChI | InChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H |
Standard InChI Key | CCKFFRXAFQLLDF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 |
Chemical Structure and Properties
6,6'-Biquinoline (CAS No. 612-79-3) is characterized by its distinct molecular structure featuring two quinoline rings joined at their respective 6-positions. The compound has a molecular formula of C18H12N2 and a molecular weight of 256.3 g/mol . The presence of two nitrogen atoms in the quinoline rings contributes to its ability to interact with various biological targets and metal ions, making it valuable in coordination chemistry and biological research.
Physical and Chemical Properties
The physical and chemical properties of 6,6'-Biquinoline significantly influence its behavior in various chemical reactions and biological systems. Table 1 presents a comprehensive overview of these properties.
Table 1: Physical and Chemical Properties of 6,6'-Biquinoline
The rigid, planar structure of 6,6'-Biquinoline contributes to its stability and enables it to form complexes with various transition metals, which is particularly relevant for its applications in coordination chemistry and catalysis .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 6,6'-Biquinoline, with varying degrees of efficiency and selectivity. The most common methods involve coupling reactions of quinoline derivatives.
Copper-Mediated Coupling
One prominent method involves copper(II)-mediated coupling reactions. In this approach, a sealed tube containing Cu(BF4)2·6H2O dissolved in nitromethane (MeNO2) is used as the reaction medium. Benzyl azide and appropriate alkene precursors are added, and the reaction is conducted at elevated temperatures (approximately 100°C) for 24 hours . After purification through column chromatography, the desired 6,6'-Biquinoline product is obtained.
Palladium-Catalyzed Coupling
Another synthetic route employs palladium-catalyzed coupling reactions of quinoline N-oxides. This method has been demonstrated to be effective for synthesizing various biquinoline derivatives, including 6,6'-Biquinoline. The reaction typically involves quinoline N-oxide, silver acetate, palladium acetate, acetic acid, and water, heated to approximately 120°C . This approach has been successfully used to synthesize various substituted biquinolines with different functional groups at different positions.
Alternative Synthesis Methods
Additional synthetic approaches include:
-
Template-directed synthesis using metal ions to orient quinoline units for coupling
-
Oxidative coupling of quinoline derivatives
-
Skraup reaction involving aniline derivatives with glycerol and sulfuric acid
Mechanisms of Action
The molecular mechanisms by which 6,6'-Biquinoline interacts with various biological targets are diverse and depend on the specific context of application.
Interaction with Metal Complexes
6,6'-Biquinoline forms stable complexes with transition metals, particularly copper(II) complexes. These interactions increase the hydrophobicity of the complexes and provide the ability to act as intercalants in DNA strands through π-stacking interactions . This property is particularly relevant for its potential applications in medicinal chemistry and materials science.
Biochemical Interactions
In biological systems, 6,6'-Biquinoline and its derivatives can:
-
Inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)
-
Exhibit antimalarial properties by inhibiting the growth of Plasmodium falciparum
-
Form ruthenium complexes with enhanced cytotoxicity when activated by light, indicating potential applications in photodynamic therapy
Molecular Effects
The molecular effects of 6,6'-Biquinoline include:
-
Inducing oxidative stress in certain cell types
-
Causing DNA damage through intercalation
-
Triggering apoptosis in tumor cells
-
Altering expression of genes involved in cell growth and differentiation
Applications in Scientific Research
6,6'-Biquinoline has found numerous applications across various scientific disciplines due to its unique structural and chemical properties.
Chemistry Applications
In the field of chemistry, 6,6'-Biquinoline serves as:
-
A ligand in coordination chemistry for forming complexes with transition metals
-
A precursor for creating chiral ligands used in asymmetric catalysis
-
A component in metal-organic frameworks (MOFs) with applications in catalysis and materials science
-
A model compound for studying atropisomerism and stereochemical properties
Biological and Medicinal Applications
The biological and medicinal applications of 6,6'-Biquinoline and its derivatives include:
-
Potential antimalarial agents that inhibit the growth of Plasmodium falciparum
-
Anticancer compounds, particularly when complexed with metals like ruthenium
-
Enzyme inhibitors with potential applications in treating conditions like Alzheimer's disease
Materials Science Applications
In materials science, 6,6'-Biquinoline contributes to:
-
Development of advanced polymers containing biquinoline units
-
Creation of membranes for gas separation and pervaporation
-
Design of novel materials with tailored electronic and optical properties
Biological Activity
The biological activity of 6,6'-Biquinoline encompasses a range of effects on various biological systems and targets.
Antimalarial Activity
Studies have demonstrated that 6,6'-Biquinoline exhibits significant antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The IC50 values (concentration required for 50% inhibition) are comparable to those of established antimalarial drugs, suggesting its potential as an alternative treatment option .
Anticancer Properties
Research involving ruthenium complexes containing 6,6'-Biquinoline has shown promising results in inducing cell death in cancer cells upon light activation. These findings highlight the importance of structural modifications in enhancing cytotoxic effects and suggest potential applications in photodynamic therapy for cancer treatment .
Enzyme Inhibition
6,6'-Biquinoline derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives exhibit better selectivity and potency compared to standard inhibitors like galanthamine, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer's disease .
Comparison with Similar Compounds
6,6'-Biquinoline belongs to a family of biquinoline isomers, each with distinct properties and applications. Table 2 compares 6,6'-Biquinoline with other prominent biquinoline isomers.
Table 2: Comparison of 6,6'-Biquinoline with Other Biquinoline Isomers
Property | 6,6'-Biquinoline | 2,2'-Biquinoline | 4,4'-Biquinoline | 8,8'-Biquinoline |
---|---|---|---|---|
Connection Point | 6,6' | 2,2' | 4,4' | 8,8' |
Structural Rigidity | Moderate | High | Moderate | High |
Metal Coordination | Bidentate | Bidentate | Bidentate | Bidentate |
Unique Properties | Distinct electronic and steric properties due to 6,6' connectivity | Forms stable complexes with transition metals | Different electronic distribution | Distinctive steric arrangements |
Common Applications | Coordination chemistry, biological research | Widely used as chelating agent | Less common in research | Specialized applications |
Distinctive Features of 6,6'-Biquinoline
The unique connectivity of 6,6'-Biquinoline imparts distinct electronic and steric properties compared to other biquinoline isomers. This specific connectivity influences its ability to form stable complexes with transition metals and its interaction with biological targets, making it valuable in various research and industrial applications .
Current Research and Future Perspectives
Research on 6,6'-Biquinoline continues to evolve, with new applications and synthetic methods being developed. Current research directions include:
Novel Synthetic Approaches
Researchers are developing more efficient and environmentally friendly methods for synthesizing 6,6'-Biquinoline and its derivatives. These approaches aim to improve yields, reduce waste, and enable the creation of novel functionalized derivatives with enhanced properties for specific applications .
Medicinal Chemistry Applications
The potential of 6,6'-Biquinoline in medicinal chemistry is being extensively explored. Areas of focus include:
-
Development of more potent and selective antimalarial compounds
-
Investigation of anticancer properties, particularly in photodynamic therapy
-
Creation of enzyme inhibitors for treating neurodegenerative diseases
Materials Science Innovations
In materials science, 6,6'-Biquinoline is being incorporated into:
-
Advanced polymers with unique properties
-
Novel catalytic systems for green chemistry applications
-
Sensing devices for environmental and biomedical monitoring
Analytical Methods for 6,6'-Biquinoline
Various analytical techniques are employed for the characterization and quantification of 6,6'-Biquinoline in different contexts.
Spectroscopic Methods
Spectroscopic techniques commonly used for analyzing 6,6'-Biquinoline include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR)
-
Infrared (IR) spectroscopy
-
Ultraviolet-Visible (UV-Vis) spectroscopy
Chromatographic Methods
Chromatographic techniques for separation and purification include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume